molecular formula C23H20ClN3OS B11116934 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11116934
M. Wt: 421.9 g/mol
InChI Key: MXJDSYAOIFXNBT-UHFFFAOYSA-N
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Description

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including those similar to 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide. These derivatives were tested against several bacterial strains and demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have assessed its efficacy against various cancer cell lines, revealing that certain structural modifications can enhance its cytotoxic effects . For instance, compounds structurally similar to this compound have been found to exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Enzyme Inhibition

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that benzimidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have focused on their inhibitory action against enzymes such as dihydrofolate reductase and other targets relevant in cancer therapy and antimicrobial action .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of antimicrobial efficacy against various bacterial strainsSignificant activity observed; effective against both Gram-positive and Gram-negative bacteria .
Anticancer ScreeningAssessment of cytotoxic effects on cancer cell linesIC50 values indicated potent activity; some derivatives were more effective than standard drugs like 5-fluorouracil .
Enzyme Inhibition ResearchInvestigation of enzyme inhibitory potentialIdentified as potential inhibitors for key enzymes related to cancer metabolism and bacterial resistance mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of the benzimidazole core, the 2-chlorobenzyl group, and the methylsulfanylphenyl acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 955279-52-4) is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

  • Molecular Formula : C23H20ClN3OS
  • Molecular Weight : 421.9 g/mol

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2 μg/ml
Other derivativesEscherichia coliVaried, generally < 10 μg/ml

In a study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that introducing specific substituents could enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Cell Line Compound Percentage Inhibition
MCF-7 (breast cancer)This compound95%
A549 (lung cancer)Similar derivatives77% compared to cisplatin (60%)

In particular, compounds similar to the target molecule demonstrated potent growth inhibition in human breast adenocarcinoma MCF-7 cells and human lung carcinoma A549 cells, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.

Case Studies

Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation of Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against multiple pathogens. The study highlighted that modifications at the benzene ring significantly influenced antimicrobial potency .
  • Anticancer Studies : Another research focused on the cytotoxic effects of novel benzimidazole derivatives against cancer cell lines. It was found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation reactions : Reacting 2-chlorobenzyl derivatives with benzimidazole precursors in ethanol under reflux (4–6 hours) to form the benzimidazole core .

Acetylation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .

Thioether linkage : Coupling with 3-(methylsulfanyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dry DMF .
Key Optimization Parameters :

  • Reaction monitoring via TLC (chloroform:methanol, 7:3) .
  • Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the compound's bioactivity?

Methodological Answer:
SAR studies should focus on:

Substituent Modifications :

  • Vary the 2-chlorobenzyl group to assess steric/electronic effects on target binding (e.g., replace Cl with F or CF₃) .
  • Replace the methylsulfanyl group with other sulfur-containing moieties (e.g., sulfonyl, sulfonamide) to modulate solubility and target affinity .

Biological Assays :

  • Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with IC₅₀ determination .
  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, GPCRs) .

Q. Basic: What analytical techniques are critical for confirming the compound's structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzimidazole NH at δ 12.5 ppm, acetamide carbonyl at δ 170 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 462.1234) .
  • Infrared Spectroscopy (IR) :
    • Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography :
    • Single-crystal analysis to resolve stereochemistry and intermolecular interactions .

Q. Advanced: How can researchers resolve discrepancies in reported enzyme inhibition data across studies?

Methodological Answer:
Discrepancies may arise due to:

Assay Conditions :

  • Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and temperature .
  • Validate enzyme source (recombinant vs. tissue-extracted isoforms) .

Control Experiments :

  • Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
  • Test for non-specific binding using scrambled peptide substrates .

Data Normalization :

  • Normalize inhibition rates to protein concentration (Bradford assay) and activity baselines .

Q. Basic: What strategies are effective for improving the compound's aqueous solubility in biological assays?

Methodological Answer:

Co-solvent Systems :

  • Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .

Derivatization :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenylacetamide moiety .

Nanoformulations :

  • Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. Advanced: How should researchers design in vivo studies to validate the compound's pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

Animal Models :

  • Use Sprague-Dawley rats for PK studies (IV/oral administration) with plasma sampling at 0, 1, 2, 4, 8, 12, 24 hours .

Analytical Methods :

  • Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .

Toxicity Screening :

  • Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28)

InChI Key

MXJDSYAOIFXNBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl

Origin of Product

United States

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